
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis often begins with the preparation of the cyclobutane ring, which can be achieved through various cyclization reactions.
- The triazole ring is then introduced via a 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring .
- The final step involves the introduction of the carboxylic acid group and its conversion to the hydrochloride salt.
-
Industrial Production Methods
- Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
- The use of catalysts, such as copper(I) catalysts, can enhance the efficiency of the click chemistry reaction .
Analyse Des Réactions Chimiques
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazole derivatives .
Applications De Recherche Scientifique
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a ligand in coordination chemistry .
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(1H-1,2,3-triazol-5-yl)methylcyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a different substitution pattern on the triazole ring.
4-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
-
Uniqueness
Propriétés
Formule moléculaire |
C7H10ClN3O2 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
1-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6(12)7(2-1-3-7)10-5-4-8-9-10;/h4-5H,1-3H2,(H,11,12);1H |
Clé InChI |
JVZJOAVLSJKJNC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)O)N2C=CN=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
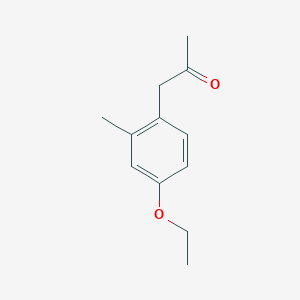


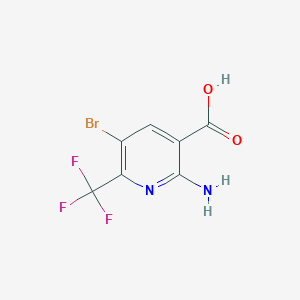
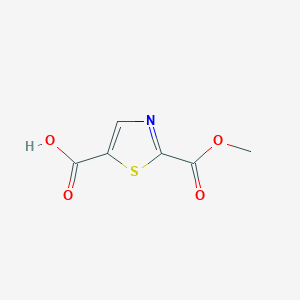
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
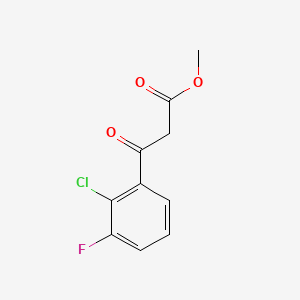
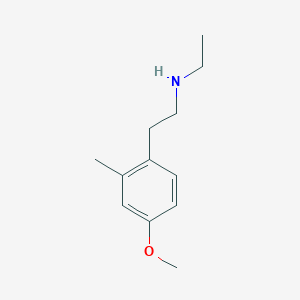
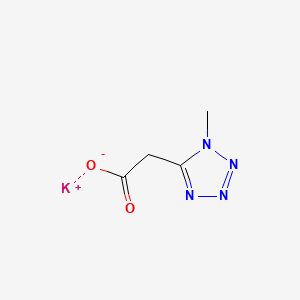
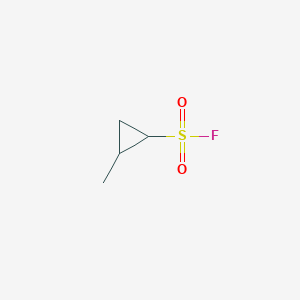
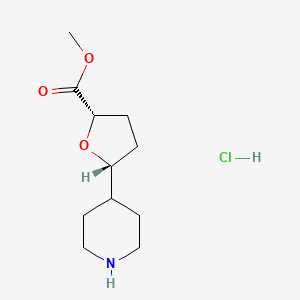
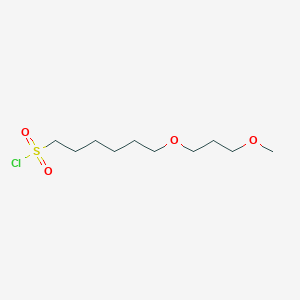
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
